
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds containing the sulfonamide functional group, which consists of a sulfonyl group connected to an amine group. This compound is notable for its unique structure, which includes an acridine moiety, making it of interest in various scientific research fields .
Métodos De Preparación
The synthesis of 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] A base such as pyridine is often added to absorb the generated HCl . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s acridine moiety makes it useful in studying DNA intercalation and its effects on biological systems.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell death, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar compounds include other acridine derivatives such as 4’-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA). Compared to these compounds, 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is unique due to its specific sulfonamide group, which may confer different chemical reactivity and biological activity .
Conclusion
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
66147-71-5 |
|---|---|
Fórmula molecular |
C21H19N3O2S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
2-[4-(acridin-9-ylamino)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c22-27(25,26)14-13-15-9-11-16(12-10-15)23-21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-12H,13-14H2,(H,23,24)(H2,22,25,26) |
Clave InChI |
LONPRWYNNZRYIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


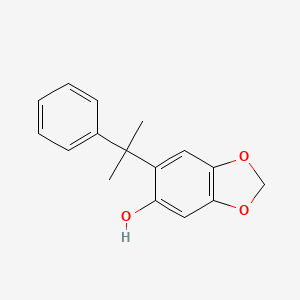
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)
![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
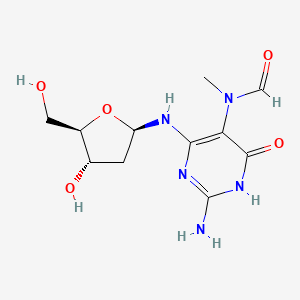
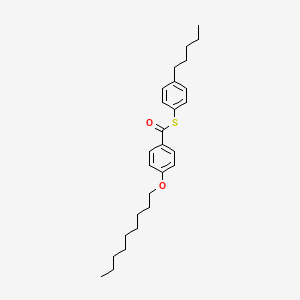
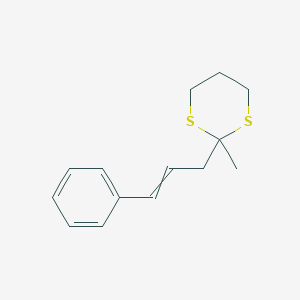
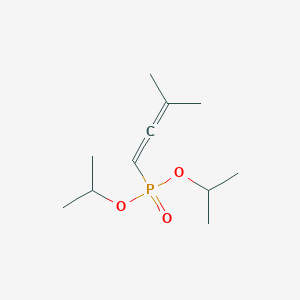
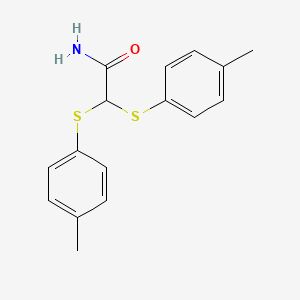
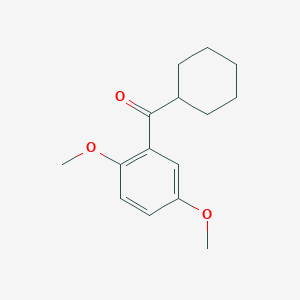

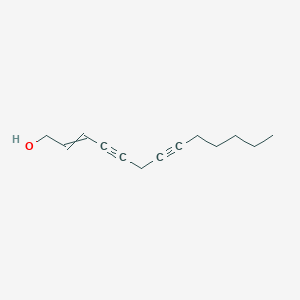
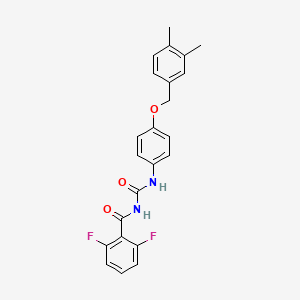

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
